N-ethyl-1-methyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives in Scientific Research

Pyrazole derivatives, a class of heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms, are cornerstones of medicinal chemistry and materials science. researchgate.netwikipedia.org Their significance stems from a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. researchgate.netwisdomlib.orgijrpr.com Researchers have extensively explored pyrazole derivatives for their potential as anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant agents. researchgate.netwisdomlib.orgmdpi.com The versatility of the pyrazole ring allows for a high degree of structural modification, enabling the fine-tuning of physicochemical properties to enhance therapeutic efficacy and reduce toxicity. ijrpr.com This structural adaptability has led to the development of several commercially successful drugs containing a pyrazole core, such as celecoxib (B62257) and crizotinib. mdpi.com Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals, polymer chemistry, and as ligands in coordination chemistry. uaeu.ac.ae The ongoing exploration of novel synthetic methodologies continues to expand the library of functionalized pyrazoles, promising new breakthroughs across various scientific disciplines. researchgate.netuaeu.ac.ae

Classification and Structural Context of N-ethyl-1-methyl-1H-pyrazol-4-amine as a Pyrazole Derivative

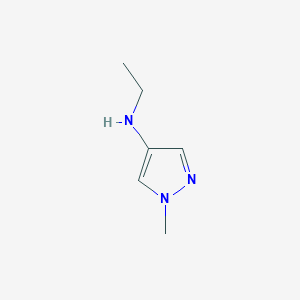

This compound is classified as a substituted pyrazole. The core of the molecule is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. wikipedia.orgdrugbank.com The systematic name, this compound, precisely describes its structure:

1-methyl: A methyl group (-CH3) is attached to the nitrogen atom at position 1 of the pyrazole ring.

4-amine: An amine group (-NH2) is attached to the carbon atom at position 4 of the pyrazole ring.

N-ethyl: An ethyl group (-CH2CH3) is attached to the nitrogen of the amine group.

This specific arrangement of substituents on the pyrazole ring defines its chemical properties and potential reactivity. The presence of both a basic amine group and the aromatic pyrazole ring makes it an interesting building block for more complex molecules.

Below is a data table summarizing the key structural and chemical identifiers for this compound:

| Property | Value |

| CAS Number | 1084976-66-8 chemscene.combldpharm.com |

| Molecular Formula | C6H11N3 chemscene.com |

| Molecular Weight | 125.17 g/mol chemscene.com |

| SMILES | CN1N=CC(NCC)=C1 chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.85 Ų chemscene.com |

| LogP | 0.8519 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Role of N-Heterocyclic Amines as Chemical Building Blocks

N-heterocyclic amines, the class of compounds to which this compound belongs, are fundamental building blocks in organic synthesis. rsc.orgsigmaaldrich.com Their utility arises from the combination of a heterocyclic ring system and a reactive amine functional group. This duality allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. sigmaaldrich.comuni-mainz.de

The amine group can readily undergo reactions such as acylation, alkylation, and condensation, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. mdpi.com The heterocyclic component, in this case, the pyrazole ring, imparts specific steric and electronic properties to the molecule, influencing its reactivity and biological activity. mdpi.com The development of novel synthetic methods utilizing N-heterocyclic amines continues to be an active area of research, aiming to create diverse molecular libraries for screening and discovery. rsc.orgnih.gov For instance, aminopyrazole derivatives are key intermediates in the synthesis of pyrazolo[4,3-d]pyrimidines, a class of compounds with recognized biological importance. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-7-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVWFSUNHHFSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084976-66-8 | |

| Record name | N-ethyl-1-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of N Ethyl 1 Methyl 1h Pyrazol 4 Amine Scaffold

Reactivity of the Amine Moiety

The secondary amine group attached to the C4 position of the pyrazole (B372694) ring is a key site of reactivity, readily participating in reactions characteristic of nucleophilic amines.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a potent nucleophile. This allows it to engage in a variety of nucleophilic substitution and addition reactions with suitable electrophiles. For instance, the amine group can undergo alkylation when treated with alkyl halides or participate in acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. Similar aminopyrazole structures are known to undergo nucleophilic substitution. evitachem.comevitachem.com The reactivity is influenced by steric hindrance from the adjacent pyrazole ring and the electronic effects of the substituents on the ring.

The amine moiety can also be involved in the formation of more complex structures. For example, related aminopyrazoles can be coupled with other molecules using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds.

Table 1: Examples of Nucleophilic Reactions on Analogous Aminopyrazole Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol | Electrophiles | Substituted amines | evitachem.com |

| 4-Amino-N-ethyl-1-propyl-1H-pyrazole-5-carboxamide | Electrophiles | Substituted amines | evitachem.com |

| 4-methylpyridin-3-amine | 1-methyl-1H-pyrazole-4-carbaldehyde, Base (NaH or K₂CO₃) | N-substituted amine |

Condensation Reactions Involving the Amine Group

The amine group of N-ethyl-1-methyl-1H-pyrazol-4-amine can react with carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form imines or related structures, typically under acidic conditions. evitachem.com A prominent example of this reactivity in a similar system is the one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which proceeds through the in-situ formation of an N-(5-pyrazolyl)imine intermediate via condensation with p-methoxybenzaldehyde. mdpi.com This imine can then be subsequently reduced to the corresponding secondary amine. mdpi.com

These condensation reactions are fundamental in building more complex molecular architectures based on the pyrazole scaffold. For instance, condensation with dimethylformamide dimethylacetal (DMFDMA) can yield enamine intermediates, which are valuable for synthesizing fused pyrimidine (B1678525) rings. beilstein-journals.org

Table 2: Condensation Reactions with Analogous Aminopyrazoles

| Pyrazole Reactant | Carbonyl Reactant | Product/Intermediate | Reference |

| 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol | Aldehydes or Ketones | Imines | evitachem.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | N-(5-pyrazolyl)imine | mdpi.com |

| Ethyl 4-amino-5-substituted-1-aryl-1H-pyrazole-3-carboxylate | Dimethylformamide dimethylacetal (DMFDMA) | Enamine | beilstein-journals.org |

Pyrazole Ring Reactions and Functionalization

The pyrazole ring is an aromatic heterocycle and can undergo various reactions, including oxidation, reduction, and electrophilic substitution, to introduce new functional groups.

Oxidation

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. However, substituents on the ring can be susceptible to oxidation. For example, phenolic hydroxyl groups attached to pyrazole derivatives can be oxidized to form quinones. evitachem.com Furthermore, aldehyde groups on the pyrazole ring, such as in 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, can undergo Baeyer-Villiger oxidation to yield the corresponding formate (B1220265) ester, which can then be hydrolyzed. chemicalbook.com While direct oxidation of the this compound ring is not commonly reported, oxidative conditions could potentially affect the ethyl or methyl substituents or the amine group itself, depending on the reagents used.

Reduction

The aromatic pyrazole ring is generally stable and not easily reduced under standard catalytic hydrogenation conditions. These conditions are more likely to reduce susceptible functional groups attached to the ring. A common example is the selective reduction of a nitro group on the pyrazole ring to a primary amine using catalytic hydrogenation, without affecting the ring itself. vulcanchem.com Similarly, imines formed from condensation reactions involving the amine group can be selectively reduced using mild reducing agents like sodium borohydride, leaving the pyrazole ring intact. mdpi.com Stronger reducing agents, such as sodium dihydro-bis-(2-methoxyethoxy) aluminate, are capable of reducing amides and nitriles to amines. cphi-online.com

Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

As an aromatic system, the pyrazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Halogenation: Pyrazole rings can be halogenated, typically at the C4 position if it is unsubstituted. google.com For instance, N-methyl-3-aminopyrazole can be halogenated with bromine or iodine in water to produce 4-halogen-1-methyl-1H-pyrazole-3-amine. google.com Similarly, 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid reacts with bromine to yield the 4-bromo derivative. google.com Green and sustainable protocols using tetrabutylammonium (B224687) halides (TBAX) under microwave irradiation have also been developed for the halogenation of various heterocycles, including pyrazoles. researchgate.net

Nitration: The pyrazole ring can be nitrated, usually with a mixture of nitric acid and sulfuric acid. mdpi.com The nitro group is typically introduced at the C4 position. Careful control of reaction conditions is necessary to prevent over-nitration or decomposition of the starting material. This method is used to synthesize compounds like N-methyl-4-nitro-1H-pyrazol-5-amine from N-methyl-1H-pyrazol-5-amine.

Sulfonation: Pyrazoles are known to undergo sulfonation, which is a characteristic electrophilic substitution reaction for aromatic rings. google.com This reaction would introduce a sulfonic acid group (-SO₃H) onto the pyrazole ring, likely at the C4 position in the absence of other directing groups.

Table 3: Electrophilic Substitution on the Pyrazole Ring

| Reaction Type | Reagent(s) | Position of Substitution | Reference |

| Halogenation (Bromination) | Bromine | C4 | google.com |

| Halogenation (Iodination) | Iodine, Hydrogen Peroxide | C4 | google.com |

| Nitration | Nitric Acid, Sulfuric Acid | C4 | mdpi.com |

| Sulfonation | Fuming Sulfuric Acid | C4 (Predicted) | google.com |

Tautomerism and Aromaticity Considerations

The chemical behavior of this compound is fundamentally influenced by the aromaticity of its core pyrazole ring and the potential for tautomerism.

Aromaticity: The pyrazole ring is a five-membered aromatic heterocycle. nih.govencyclopedia.pub Its aromatic character arises from a planar, cyclic arrangement of five sp²-hybridized atoms (three carbons and two nitrogens), which contains a total of six π-electrons (one from each of the three carbons, one from the sp² nitrogen at position 2, and two from the 'pyrrole-like' nitrogen at position 1), conforming to Hückel's rule (4n+2 π electrons). rrbdavc.org In this compound, the presence of the methyl group at the N1 position does not disrupt this aromatic system. The substituents at N1 (methyl) and C4 (ethylamino) influence the electron density and basicity of the ring, but the fundamental aromaticity is maintained. nih.govencyclopedia.pub This aromaticity confers significant thermodynamic stability to the pyrazole core.

Tautomerism: Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. For pyrazole-containing molecules, several forms of tautomerism are considered.

Annular Tautomerism: This is the most common form of tautomerism in NH-pyrazoles, where a proton migrates between the two ring nitrogen atoms (N1 and N2). rrbdavc.orgresearchgate.net However, in the case of this compound, the presence of a methyl group permanently affixed to the N1 nitrogen atom precludes the possibility of annular tautomerism. The structure is "fixed" as a 1-methyl-1H-pyrazole derivative.

Amino-Imino Tautomerism: A second possibility is tautomerism involving the exocyclic ethylamino group at the C4 position. This would involve a proton shift from the nitrogen of the ethylamino group to the C5 position of the pyrazole ring, creating an imino tautomer. However, studies on related 4-aminopyrazoles have shown that the amino tautomer is significantly more stable. researchgate.net The conversion to an imino form would disrupt the aromaticity of the pyrazole ring, a process that is energetically unfavorable. researchgate.net Therefore, this compound exists overwhelmingly in the amino form.

Theoretical and spectroscopic studies on various 4-substituted 3(5)-aminopyrazoles confirm that the aminopyrazole form is generally the most stable, particularly in N-substituted derivatives where annular tautomerism is not a factor. researchgate.net

| Tautomerism Type | Applicability to this compound | Predominant Form | Rationale |

| Annular | Not Applicable | N/A | The N1 position is substituted with a methyl group, preventing proton migration between ring nitrogens. researchgate.net |

| Amino-Imino | Theoretically Possible | Amino Form | The amino form preserves the aromaticity of the pyrazole ring, making it significantly more stable than the non-aromatic imino tautomer. researchgate.netresearchgate.net |

Derivatization Strategies for Novel Pyrazole Compounds

The this compound scaffold offers a reactive handle for chemical modification, primarily at the exocyclic secondary amine. This functional group serves as a key site for building molecular complexity and synthesizing novel pyrazole derivatives. The pyrazole ring itself is generally resistant to oxidation and reduction due to its aromatic stability, though catalytic hydrogenation can reduce the ring under forceful conditions. pharmajournal.net Key derivatization strategies include acylation, condensation, and participation in the synthesis of fused heterocyclic systems.

N-Acylation: A common and straightforward derivatization is the acylation of the exocyclic secondary amine. This reaction forms an amide linkage, which is a prevalent functional group in many biologically active molecules. The reaction can be achieved using various acylating agents.

With Acid Chlorides: In the presence of a base, this compound can react with acid chlorides to yield the corresponding N-acyl derivative. researchgate.net

With Carboxylic Acids: Standard peptide coupling reagents can be employed to form an amide bond between the pyrazole's amino group and a carboxylic acid. This method is widely used for creating diverse libraries of compounds. chim.it

Condensation Reactions: The nucleophilic amino group can undergo condensation reactions with various electrophiles to form new C-N bonds, often yielding versatile intermediates.

With Dimethylformamide Dimethylacetal (DMFDMA): Reaction with DMFDMA leads to the formation of an N,N-dimethylformamidine derivative. beilstein-journals.org These amidines are useful intermediates for the synthesis of more complex heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines. beilstein-journals.org

With Aldehydes and Ketones: Condensation with aldehydes or ketones can lead to the formation of imines, although for secondary amines like the target compound, this would result in an iminium ion intermediate which could participate in further reactions. A more common strategy for related primary aminopyrazoles is reductive amination, where an imine intermediate is formed and subsequently reduced in situ to yield a more complex amine. mdpi.com

Synthesis of Fused Heterocycles: Aminopyrazoles are highly valuable precursors for the synthesis of fused bicyclic systems, which are prominent scaffolds in medicinal chemistry. chim.it The 4-amino group, in conjunction with a suitably functionalized adjacent C5 position, can participate in cyclocondensation reactions to build new rings. For instance, derivatization of the amino group followed by intramolecular cyclization or reaction with a 1,3-bis-electrophile can lead to the formation of fused pyrazolo-pyrimidine or pyrazolo-pyridine systems. nih.gov

The following table summarizes key derivatization strategies for the this compound scaffold based on the reactivity of related aminopyrazoles.

| Derivatization Strategy | Reagent(s) | Product Type | Research Finding |

| N-Acylation | Acid Chlorides, Base | N-Acyl-N-ethyl-1-methyl-1H-pyrazol-4-amine | The exocyclic amino group of aminopyrazoles is readily acylated. researchgate.net |

| N-Acylation | Carboxylic Acids, Coupling Agents (e.g., EDCI, HOBt) | N-Acyl-N-ethyl-1-methyl-1H-pyrazol-4-amine | Coupling of aminopyrazoles with carboxylic acids is a standard method for creating amide derivatives. chim.it |

| Condensation | Dimethylformamide Dimethylacetal (DMFDMA) | N'-ethyl-N,N-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)formimidamide | 4-Aminopyrazoles condense with DMFDMA to yield enamines/amidines, which are key precursors for pyrazolo[4,3-d]pyrimidines. beilstein-journals.org |

| Fused Ring Synthesis | 1,3-Bis-electrophiles (e.g., β-ketoesters, malonates) | Fused Pyrazolo-azines (e.g., Pyrazolo[3,4-b]pyridines) | N-substituted 5-aminopyrazoles are common precursors for pyrazolo[3,4-b]pyridines through reaction with 1,3-bis-electrophiles. nih.gov |

Structure Activity Relationship Sar Studies of N Ethyl 1 Methyl 1h Pyrazol 4 Amine Analogs

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications of the N-ethyl-1-methyl-1H-pyrazol-4-amine scaffold, particularly at the N-1 and C-4 positions, have a profound impact on biological potency and selectivity. The pyrazole (B372694) core acts as a versatile scaffold, and alterations to its substituents can fine-tune its interaction with biological targets. nih.gov

The substitution at the N-1 position of the pyrazole ring is a key determinant of activity. In studies of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction, the N-1 methyl group was found to point towards a solvent-exposed region of the target protein. acs.org This suggests that this position can tolerate a variety of substituents that can modulate the compound's physicochemical properties, such as solubility, without significantly compromising binding affinity. acs.org For instance, while an N-1 methyl group was found to be favorable in some contexts, replacing it with a hydrogen or a hydroxyethyl (B10761427) group led to a decrease in inhibitory activity against certain targets. acs.org

Modifications to the amine at the C-4 position are also crucial. The nature of the alkyl group on the nitrogen can influence potency. For example, in a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, the core structure was identified through high-throughput screening, and subsequent optimization of the substituents led to compounds with enhanced potency and favorable pharmacokinetic properties. researchgate.net

Table 1: Impact of N-1 Pyrazole Substituent on Biological Activity

| Compound | N-1 Substituent | Observed Effect | Reference |

|---|---|---|---|

| Analog 1 | Methyl | Tolerated, points to solvent-exposed region | acs.org |

| Analog 2 | Hydrogen | Decreased ability to disrupt PEX5 interaction | acs.org |

| Analog 3 | Hydroxyethyl | No superior activity compared to methyl analog | acs.org |

| Analog 4 | N-isopropyl | Better isoform selectivity for JNK3 | acs.org |

Role of Pyrazole Ring Substituents in Modulating Activity

For example, in the development of antimalarial pyrazole derivatives, the presence of an ester group on the pyrazole ring was found to be crucial for activity. nih.gov Replacing this ester with a nitrile group resulted in a significant loss of antimalarial potency, which was attributed to the loss of a key hydrogen-bond formation. nih.gov This demonstrates the importance of specific functional groups at particular positions for maintaining biological function.

Furthermore, the introduction of aryl substituents can lead to potent derivatives. Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid, for instance, showed significant antimalarial activity. nih.gov The position of substituents on these aryl rings is also critical. In studies of JNK3 inhibitors, moving a methyl group on a pyridine (B92270) ring from the 4'-position to the 2'-position decreased JNK3 inhibitory potency but significantly improved selectivity against JNK1. acs.org

The presence of a phenyl group at the 5-position of the pyrazole ring, as seen in 4-amino-1-methyl-5-phenyl-pyrazole, can also modulate the compound's interaction with enzymes or receptors, potentially leading to various therapeutic effects. ontosight.ai

Table 2: Influence of Pyrazole Ring Substituents on Antimalarial Activity

| Compound | Key Substituent | IC50 (µmol/l) | Reference |

|---|---|---|---|

| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a | m-Anisidine | 0.149 | nih.gov |

| Methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid 3c | m-Anisidine | 0.15 | nih.gov |

| Nitrile analog | Nitrile group | Loss of activity | nih.gov |

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools in the elucidation of structure-activity relationships for pyrazole analogs. These approaches provide insights into how these molecules interact with their biological targets at a molecular level, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, QSAR studies can help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency. mdpi.com By building a mathematical model, QSAR can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. While specific QSAR studies on this compound were not found, the general principles of QSAR are widely applied to diverse pyrazole scaffolds to guide drug discovery. mdpi.com

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. This technique has been instrumental in understanding the SAR of pyrazole analogs. For instance, docking studies of pyrazolo[4,3-c]pyridines revealed that the N-1 methyl group of the pyrazole ring points towards the solvent-exposed region of the PEX14-PEX5 protein-protein interface. acs.org This insight suggested that this position could be modified to improve physicochemical properties without disrupting the core binding interactions. acs.org

Docking analyses also help to rationalize the observed activity of different analogs. For example, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), molecular docking showed that the binding site of a potent analog may differ from that of other conventional inhibitors, providing a rationale for its irreversible and non-competitive inhibition. frontiersin.org These studies provide a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. acs.orgfrontiersin.org

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For pyrazole analogs, this approach can be guided by computational analysis.

In the context of pyrazolo[4,3-c]pyridine inhibitors, initial SAR studies showed that replacing the N-1 methyl group with a hydrogen or a hydroxyethyl group did not improve activity, indicating that the methyl group was a favorable substituent at that position. acs.org In another example, the replacement of an ester group with a nitrile group in antimalarial pyrazoles led to a loss of activity, highlighting the critical role of the ester's hydrogen-bonding capability. nih.gov These studies demonstrate how bioisosteric replacements, even seemingly minor ones, can have a significant impact on the biological profile of a compound. The choice of a suitable bioisostere is often informed by the understanding of the binding site topology gained from molecular docking studies. acs.org

Biological Mechanisms of Action Investigated for Pyrazole Amine Derivatives

Enzyme and Receptor Interaction Studies

General research into pyrazole (B372694) derivatives indicates their potential as modulators of various enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., Succinate (B1194679) Dehydrogenase)

A significant body of research exists on pyrazole derivatives as inhibitors of enzymes such as succinate dehydrogenase (SDH), which is crucial for mitochondrial respiration. clockss.orgresearchgate.netmdpi.com For instance, various N-substituted pyrazole carboxamides have been designed and synthesized as potent SDH inhibitors with fungicidal properties. clockss.org Molecular docking studies have often been employed to understand the interaction between these pyrazole compounds and the SDH enzyme, revealing key binding interactions. clockss.org However, no studies were found that specifically investigate the effect of N-ethyl-1-methyl-1H-pyrazol-4-amine on succinate dehydrogenase or any other enzyme.

Receptor Modulation

Pyrazole derivatives have been explored as ligands for various receptors. For example, certain pyrazole derivatives have been identified as modulators of cannabinoid receptors. researchgate.net Other related compounds are being investigated for their interaction with G protein-coupled receptors (GPCRs) and ion channels. bohrium.comdrugbank.com There is no available information from the conducted research that details any receptor modulation activity for this compound.

Molecular Target Identification and Binding Affinities

The identification of specific molecular targets and the characterization of binding affinities are critical for drug discovery. For many pyrazole derivatives, this is an active area of research.

Protein Binding Assays

Protein binding assays for various pyrazole compounds have been described in the literature, often in the context of kinase inhibition. nih.gov These assays are essential to determine the affinity and selectivity of a compound for its target protein. No public records of protein binding assays performed with this compound were identified.

Ligand Binding Studies

Ligand binding studies are used to characterize the interaction between a ligand (such as a small molecule) and its receptor. Such studies have been performed for numerous pyrazole derivatives to understand their pharmacological profiles. smolecule.com However, the scientific literature lacks any specific ligand binding studies for this compound.

Modulation of Cellular Signaling Pathways (e.g., Kinases, p38MAPK, VEGFR-2)

The ability of pyrazole derivatives to modulate key cellular signaling pathways is a major focus of research, particularly in the context of cancer and inflammatory diseases. The pyrazole scaffold is recognized as a "privileged scaffold" in the development of kinase inhibitors. nih.gov

Numerous pyrazole-containing compounds have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), p38 mitogen-activated protein kinase (p38MAPK), and vascular endothelial growth factor receptor 2 (VEGFR-2). bohrium.comnih.govacs.orgnih.govresearchgate.net For example, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been discovered as potent CDK2 inhibitors. nih.gov Other pyrazole derivatives have shown inhibitory activity against the p38MAPK pathway, which is involved in inflammatory responses. acs.org Furthermore, various pyrazole-based molecules have been synthesized and evaluated as inhibitors of VEGFR-2, a key regulator of angiogenesis. researchgate.net

Despite the extensive research into the effects of diverse pyrazole amine derivatives on these critical signaling pathways, no studies were found that specifically implicate this compound in the modulation of kinases, p38MAPK, VEGFR-2, or any other cellular signaling pathway.

DNA Interaction Studies

The interaction of small molecules with DNA is a significant area of research in the development of new therapeutic agents, particularly in oncology. Pyrazole amine derivatives have been the subject of numerous studies to elucidate their mechanisms of DNA binding and potential as DNA-targeting agents. These investigations employ a range of spectroscopic and biophysical techniques to characterize the nature and strength of the interaction, as well as the specific binding mode.

Research has shown that pyrazole derivatives can interact with DNA through various modes, including intercalation, minor groove binding, and a combination of both. jst.go.jp The specific mode of interaction is often dictated by the structural features of the pyrazole derivative, such as the nature and position of substituents on the pyrazole ring and any fused ring systems.

Detailed Research Findings

A study on novel 1H-pyrazole-3-carboxamide derivatives demonstrated their ability to bind to DNA. nih.gov Through electronic absorption spectroscopy and viscosity measurements, a DNA minor groove binding model was proposed. One of the synthesized compounds, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide , exhibited the highest DNA-binding affinity. nih.gov Further investigations using fluorescence spectroscopy showed a significant decrease in the emission intensity of the ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex, suggesting a strong influence on the DNA conformation. nih.gov This compound also demonstrated DNA cleavage activity on supercoiled plasmid pBR322 DNA. nih.gov

Another study focused on the synthesis and DNA binding of new pyrazole emodin (B1671224) derivatives. These compounds, which incorporate a pyrazole ring into an anthraquinone (B42736) chromophore with cationic alkyl amino side chains, showed significantly higher DNA binding affinity compared to the parent compound, emodin. nih.gov The derivatives with a mono-cationic alkyl side chain demonstrated the highest affinity for calf thymus DNA. nih.gov

Fluorinated condensed pyrano[2,3-c]pyrazoles have also been investigated for their DNA binding capabilities. bohrium.com Electrochemical and proton NMR methods were employed to establish the molecular mechanism of DNA binding. These studies revealed that the compounds are selectively toxic to cancer cells, and their mode of action is related to their interaction with DNA. bohrium.com

A series of 1,3,5-triphenyl pyrazole derivatives were synthesized and evaluated for their DNA interaction. jst.go.jpnih.gov UV titration, fluorescence titration, and circular dichroism assays indicated that these compounds act as DNA minor groove binders. Molecular docking studies further supported this binding mode, showing that the methoxy (B1213986) and alkylamine groups on the ligands were involved in extensive hydrogen bonding with DNA bases. jst.go.jp The study highlighted the importance of positive charges on the pyrazole derivatives for enhancing their DNA binding affinity. jst.go.jpnih.gov

Furthermore, research on pyrazole-pyrazoline hybrid derivatives identified compounds with significant anticancer activity. rsc.org The interaction of the most active compound with Calf thymus DNA (Ct-DNA) was studied using UV-vis absorption, emission spectroscopy, cyclic voltammetry, and circular dichroism, revealing a non-intercalative mode of binding. rsc.org

The below tables summarize the findings from various studies on the DNA interaction of pyrazole amine derivatives.

DNA Binding Affinity of Pyrazole Derivatives

| Compound | DNA Binding Affinity (K) (M-1) | Reference |

|---|---|---|

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06 × 105 | nih.gov |

DNA Interaction and Cytotoxicity of Pyrazole Derivatives

| Compound Series | Key Findings | Techniques Used | Reference |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide derivatives | Minor groove binding, DNA cleavage activity | Electronic absorption spectroscopy, viscosity measurement, fluorescence spectroscopy, DNA cleavage assay | nih.govjst.go.jp |

| Pyrazole emodin derivatives | Higher DNA binding affinity than emodin, mono-cationic side chain enhances affinity | Interaction with calf thymus DNA | nih.gov |

| Fluorinated condensed pyrano[2,3-c]pyrazoles | Selective toxicity to cancer cells via DNA binding | Electrochemical methods, proton NMR | bohrium.com |

| 1,3,5-Triphenyl pyrazole derivatives | DNA minor groove binding, positive charge enhances affinity | UV titration, fluorescence titration, circular dichroism, molecular docking | jst.go.jpnih.gov |

| Pyrazole-pyrazoline hybrid derivatives | Non-intercalative DNA binding | UV-vis absorption, emission spectroscopy, cyclic voltammetry, circular dichroism | rsc.org |

Research Applications of N Ethyl 1 Methyl 1h Pyrazol 4 Amine and Pyrazole Derivatives

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

N-ethyl-1-methyl-1H-pyrazol-4-amine is a functionalized pyrazole (B372694) that, like other aminopyrazoles, serves as a versatile building block in organic synthesis. These compounds are crucial starting materials for constructing more complex molecular architectures, particularly fused heterocyclic systems. scirp.org The amino group on the pyrazole ring is highly nucleophilic, allowing for a variety of chemical transformations.

A significant application of aminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines. mdpi.comnih.gov These fused-ring systems are of great interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. The synthesis often involves the reaction of a 5-aminopyrazole with reagents like formamide (B127407) or by undergoing a Vilsmeier reaction followed by cyclization. nih.gov For instance, 5-amino-1,3-diphenylpyrazole can be converted to the corresponding pyrazolo[3,4-d]pyrimidine through a one-flask reaction involving PBr3 in DMF, followed by treatment with hexamethyldisilazane. nih.gov This highlights the role of the aminopyrazole core as a key intermediate in creating compounds with significant biological potential. nih.govresearchgate.net

Furthermore, the pyrazole nucleus itself, often prepared through the condensation of hydrazines with 1,3-dicarbonyl compounds, provides a stable scaffold that can be functionalized in multiple positions. rroij.com This adaptability allows chemists to design and synthesize a diverse library of molecules for various research applications. scirp.org

Applications in Medicinal Chemistry Research

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. researchgate.net Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. rroij.comnih.gov

Lead Compound Identification and Optimization

In drug discovery, pyrazole derivatives are frequently identified as lead compounds—molecules that show a desired biological activity and can be chemically modified to enhance their potency, selectivity, and pharmacokinetic properties. rroij.com Structure-activity relationship (SAR) studies, often aided by computational modeling, are crucial for this optimization process. rroij.com By systematically altering the substituents on the pyrazole ring, researchers can fine-tune the compound's interaction with its biological target. rroij.comresearchgate.net

For example, in the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, a potential treatment for Human African Trypanosomiasis, a pyrazole sulfonamide was identified as a lead compound. acs.org Optimization efforts focused on modifying different parts of the molecule. Introducing a flexible linker between the pyrazole and an amine group, as well as exploring chiral amines, led to compounds with subnanomolar potency and significantly improved selectivity (over 100-fold) compared to the human enzyme. acs.org This process of lead optimization is a critical step in transforming a promising initial finding into a viable drug candidate. researchgate.net

Development of Chemical Probes

Fluorescent chemical probes are indispensable tools for real-time monitoring of biological processes within living cells and tissues. nih.gov Pyrazole derivatives are particularly well-suited for creating these probes due to their high synthetic versatility, favorable electronic properties, and biocompatibility. nih.govresearchgate.net Their ability to act as N-donors also makes them ideal for detecting metal cations. nih.govresearchgate.net

Recent research has focused on developing pyrazole-based fluorescent probes for various applications:

These examples demonstrate the power of the pyrazole scaffold in creating sophisticated chemical tools for biological imaging and sensing. nih.govrsc.org

Applications in Agrochemical Research

The pyrazole ring is a key structural element in many modern agrochemicals, valued for its contribution to high efficacy and, in some cases, low toxicity. scirp.orgnih.gov

Fungicide Development

A major application of pyrazole derivatives in agriculture is the development of fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov SDHIs disrupt the fungal respiratory chain, proving highly effective against a broad range of plant pathogens. Pyrazole-4-carboxamides are a dominant class within SDHI fungicides, with numerous commercial products based on this core structure. acs.orgresearchgate.net

Researchers continuously design and synthesize novel pyrazole carboxamide derivatives to find compounds with improved efficacy and to overcome potential resistance. sioc-journal.cnnih.gov Strategies include:

The efficacy of several pyrazole derivatives against various plant pathogenic fungi is summarized in the table below.

| Compound | Fungus | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 7d | Rhizoctonia solani | 0.046 | acs.org |

| Compound 12b | Rhizoctonia solani | 0.046 | acs.org |

| Compound B11 | Botrytis cinerea | 0.56 | nih.gov |

| Compound A7 | Botrytis cinerea | 0.79 | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | nih.gov |

| Compound 7c (thiophene carboxamide) | Rhizoctonia solani | 11.6 (µmol/L) | sioc-journal.cn |

| Compound 7h (thiophene carboxamide) | Botrytis cinerea | 21.3 (µmol/L) | sioc-journal.cn |

Other Agrochemical Uses

Beyond fungicides, pyrazole derivatives are crucial in developing other types of agrochemicals. scirp.org

Utilization in Biochemical Assays and Proteomics Research

The structural versatility of the pyrazole nucleus makes it a valuable scaffold in the design of molecules for biochemical and proteomics research. While specific research on This compound in these areas is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is widely employed to probe biological systems, identify new molecular targets, and develop novel therapeutic agents.

Pyrazole derivatives are frequently utilized in a variety of biochemical assays to determine their biological activities. These assays are crucial for screening potential drug candidates and understanding their mechanisms of action. For instance, pyrazole-based compounds are often evaluated for their potential as enzyme inhibitors. pharmajournal.netnih.gov They are also subjects of antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to measure their ability to counteract oxidative stress. researchgate.net

In the field of proteomics, which involves the large-scale study of proteins, pyrazole derivatives serve as chemical probes to understand complex cellular processes. A notable example is the use of imidazo-pyrazole derivatives in differential proteomic analysis of human melanoma cell lines. This research identified the Ras-responsive element binding protein 1 (RREB1) as a key molecular target that is down-regulated by the treatment, providing insights into the compound's potential anti-cancer mechanism. While specific proteomics data for This compound is scarce, related compounds like (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine are noted as specialty chemicals for proteomics research, suggesting their role as tools or building blocks in this field. scbt.com

The application of pyrazole derivatives in these research areas is summarized in the table below, highlighting the diversity of assays and the valuable information they provide.

Table 1: Research Applications of Pyrazole Derivatives in Biochemical Assays and Proteomics

| Research Area | Pyrazole Derivative Type | Assay/Method | Key Findings & Applications |

|---|---|---|---|

| Proteomics | Imidazo-pyrazole derivatives | Differential Proteomic Analysis | Identification of RREB1 as a molecular target in melanoma cells. |

| Enzyme Inhibition | General Pyrazole Derivatives | Kinase Inhibition Assays | Inhibition of protein kinases like BRAF (V600E), and receptor tyrosine kinases. pharmajournal.net |

| Antioxidant Screening | 1,3,5-substituted pyrazoles | DPPH Radical Scavenging Assay | Evaluation of free radical scavenging capabilities to combat oxidative stress. researchgate.net |

| Biochemical Screening | General Pyrazole Derivatives | Protein Glycation Inhibition | Investigated as inhibitors of protein glycation, relevant to diabetic complications. nih.gov |

Applications in Materials Science and Industrial Chemistry

The unique chemical and physical properties of the pyrazole ring system have led to its integration into various materials and industrial processes. Although specific applications for This compound are not widely detailed, the broader family of pyrazole derivatives has demonstrated significant utility in materials science and industrial chemistry. royal-chem.com

In materials science, pyrazole derivatives are used to develop novel materials with specific, tailored properties. Their applications include:

Conductive Polymers and Photovoltaic Materials : The aromatic and electron-rich nature of the pyrazole ring makes it a suitable component for creating conductive polymers and materials for solar energy conversion. royal-chem.com

Dyes and Fluorescent Labels : Pyrazole derivatives, particularly azopyrazolones, are used in the manufacturing of dyes for textiles, leather, and paints due to their chromophoric properties. globalresearchonline.netresearchgate.net Certain derivatives are also designed to be fluorescent, making them valuable as labels in biological staining or as components in sensors. globalresearchonline.net

Corrosion Inhibitors : Pyrazole compounds have been investigated as effective corrosion inhibitors for metals like steel in acidic environments. researchgate.net

In the realm of industrial chemistry, pyrazole derivatives are important intermediates and active ingredients in several sectors:

Agrochemicals : The pyrazole scaffold is present in numerous commercially successful pesticides, herbicides, and fungicides. royal-chem.com Their biological activity against various pests and plant pathogens makes them crucial for crop protection. For example, a derivative, 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride , has been evaluated for its potential as a pesticide.

Catalysis : The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making pyrazole derivatives useful as ligands in catalysis for various organic synthesis reactions. royal-chem.com

Explosives : Certain nitrated pyrazole derivatives are researched for their potential as energetic materials. researchgate.netresearchgate.net

The diverse roles of pyrazole derivatives in these applied fields are highlighted in the table below.

Table 2: Applications of Pyrazole Derivatives in Materials Science and Industrial Chemistry

| Field of Application | Function / Role | Specific Examples of Derivatives/Products |

|---|---|---|

| Materials Science | Component for Conductive Polymers | Development of new materials for electronics. royal-chem.com |

| Photovoltaic Materials | Used in materials for solar energy conversion. royal-chem.com | |

| Dyes and Pigments | Azopyrazolone dyes for textiles and plastics. royal-chem.comglobalresearchonline.net | |

| Corrosion Inhibition | Protection of steel in acidic media. researchgate.net | |

| Industrial Chemistry | Agrochemicals (Pesticides, Fungicides) | Pyraclostrobin, 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride. royal-chem.com |

| Catalysis | Ligands in metal-catalyzed synthesis. royal-chem.com |

Analytical and Spectroscopic Characterization of N Ethyl 1 Methyl 1h Pyrazol 4 Amine and Analogs

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N-ethyl-1-methyl-1H-pyrazol-4-amine and its analogs, ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical N-alkyl-1-methyl-1H-pyrazol-4-amine, the protons of the pyrazole (B372694) ring exhibit characteristic chemical shifts. The proton at the C5 position and the proton at the C3 position of the pyrazole ring typically appear as distinct singlets. The N-methyl group also presents as a singlet, while the N-ethyl group shows a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazole ring resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the N-methyl and N-ethyl groups appear in the aliphatic region of the spectrum. For instance, in related N-methylethanamine, the three distinct carbon environments result in three different chemical shifts. docbrown.info Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure. mdpi.com

While specific spectral data for this compound is not widely published, data from analogous compounds provide expected chemical shift ranges. For example, in a related compound, 1-dodecyl-3,5-dimethyl-1H-pyrazole, the pyrazole ring proton appears at δ 5.74 ppm, and the N-alkyl chain protons show characteristic shifts. acs.org For N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the pyrazole ring proton (H-4) appears as a singlet at 5.74 ppm, and the N-methyl group shows a singlet at 3.40 ppm. mdpi.com

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole C3-H | ~7.0-7.5 | s |

| Pyrazole C5-H | ~7.2-7.8 | s |

| N-CH₃ | ~3.4-3.9 | s |

| N-CH₂-CH₃ | ~3.4-3.6 | q |

| N-CH₂-CH₃ | ~1.2-1.4 | t |

| NH | Variable | br s |

Note: Expected values are based on data from analogous compounds.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~120-140 |

| Pyrazole C4 | ~110-130 |

| Pyrazole C5 | ~130-150 |

| N-CH₃ | ~30-40 |

| N-CH₂-CH₃ | ~40-50 |

| N-CH₂-CH₃ | ~10-20 |

Note: Expected values are based on data from analogous compounds.

Infrared (IR) and Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the amine group typically appears in the region of 3300–3500 cm⁻¹. C-H stretching vibrations of the alkyl groups and the pyrazole ring are observed around 2850–3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500–1650 cm⁻¹ region. mdpi.com For instance, in the analog N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, C=C and C=N stretching vibrations overlap at 1595 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=N, C=C Stretch (Pyrazole Ring) | 1500-1650 mdpi.com |

Note: Wavenumbers are based on data from analogous compounds.

Mass Spectrometry (MS, EIMS, ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used. For this compound, HRMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should correspond to its calculated molecular formula. For instance, the predicted m/z for the [M+H]⁺ adduct of the isomeric N-ethyl-1-methyl-1h-pyrazol-3-amine is 126.10258. uni.lu LC-MS, which couples liquid chromatography with mass spectrometry, is also a valuable tool for identifying and quantifying the compound in complex mixtures. bldpharm.com

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. mdpi.com For pyrazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often employed. acs.org The spots on the TLC plate can be visualized under UV light. mdpi.com

Flash Chromatography

Flash chromatography is a purification technique that uses a column of silica gel and a solvent system, similar to TLC, but with the application of positive pressure to speed up the separation process. This method is widely used for the purification of pyrazole derivatives from reaction mixtures. acs.orgmdpi.com The selection of the solvent system is typically optimized using TLC. For instance, a gradient of ethyl acetate in hexanes is often used to elute the desired compound from the column. beilstein-journals.org In some cases, basic alumina (B75360) has been used as the stationary phase for the purification of N-alkyl pyrazoles. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyrazole derivatives. ijarsct.co.inresearchgate.net The method's versatility allows for its application in assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. tandfonline.comnih.gov

In reversed-phase HPLC, a non-polar stationary phase is typically used with a polar mobile phase. For pyrazole analogs, mobile phases often consist of acetonitrile (B52724) and water or an ammonium (B1175870) acetate buffer. tandfonline.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature used for identification. biotecha.lt

Method development in HPLC involves the optimization of several parameters to achieve the desired separation. ijarsct.co.in This includes the selection of the appropriate column, mobile phase composition (isocratic or gradient elution), flow rate, and detector wavelength. researchgate.net For instance, a study on pyrazolone (B3327878) derivatives utilized a C18 column with a mobile phase of acetonitrile and water (90:10 v/v) at a flow rate of 0.8 mL/min, with detection at 237 nm. researchgate.net The development of enantioselective HPLC methods is particularly important for chiral pyrazole derivatives, often employing polysaccharide-based chiral stationary phases to separate enantiomers. nih.govnih.govacs.org

Table 1: Illustrative HPLC Parameters for Pyrazole Analog Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18, Chiralpak AD, Chiralcel OJ | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water, Acetonitrile/Ammonium Acetate Buffer | tandfonline.comresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |

| Detection | UV at 237 nm or 254 nm | tandfonline.comresearchgate.net |

| Mode | Reversed-Phase, Normal-Phase, Polar Organic | nih.govnih.govacs.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. biotecha.ltresearchgate.net

The principles governing separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for more complex mixtures to be resolved in shorter analysis times. researchgate.net UPLC is particularly advantageous for the analysis of complex samples, such as those encountered in drug metabolism studies and impurity profiling. tandfonline.comresearchgate.net For instance, UPLC systems coupled with mass spectrometry (UPLC-MS) are powerful tools for identifying and characterizing metabolites of pyrazole-based compounds. tandfonline.comscirp.org

A study on hybrid pyrazole analogs employed a Waters Acquity UPLC system with a mobile phase of acetonitrile and 2 mmol ammonium acetate buffer (90:10, v/v). tandfonline.com Another application utilized a UPLC-MS system for the analysis of substituted pyrazoles, highlighting the technique's capability for providing detailed structural information. scirp.org

Table 2: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC | Reference |

| Particle Size | 3 - 5 µm | < 2 µm | biotecha.ltresearchgate.net |

| Pressure | 400-600 bar | Up to 1000 bar | researchgate.net |

| Resolution | Good | Excellent | researchgate.net |

| Analysis Time | Longer | Shorter | researchgate.net |

| Solvent Consumption | Higher | Lower | researchgate.net |

Structural Elucidation Techniques

The definitive determination of the molecular structure of this compound and its analogs relies on a combination of spectroscopic and crystallographic methods. These techniques provide fundamental information about the elemental composition and the three-dimensional arrangement of atoms within the molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. orientjchem.org This information is crucial for confirming the empirical formula of a newly synthesized pyrazole derivative. uq.edu.au The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. d-nb.info A close agreement between the found and calculated values provides strong evidence for the compound's composition. jocpr.com

Numerous studies on pyrazole derivatives report elemental analysis data as a key component of their characterization. nih.govbohrium.com For example, in the synthesis of novel pyrazole derivatives, the structures were confirmed by elemental analysis and spectral data. nih.gov

Table 3: Example of Elemental Analysis Data for a Pyrazole Derivative

| Element | Calculated (%) | Found (%) |

| C | 67.81 | 67.79 |

| H | 6.13 | 6.15 |

| N | 12.17 | 12.15 |

| Data for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. researchgate.net |

Single Crystal X-ray Diffraction

For a successful analysis, a suitable single crystal of the compound must be grown. researchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org The analysis of the diffraction data allows for the generation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. wikipedia.orglibretexts.org

Table 4: Illustrative Crystallographic Data for a Pyrazole Analog

| Parameter | Value |

| Compound | 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone iucr.org |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.0721(2) Å, b = 11.7030(7) Å, c = 8.2401(9) Å, β = 104.124(3)° |

| Volume | 848.41(11) ų |

| This data provides a snapshot of the detailed structural information obtainable from single crystal X-ray diffraction. iucr.org |

Q & A

Q. What synthetic methodologies are commonly employed for N-ethyl-1-methyl-1H-pyrazol-4-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted pyrazole amines with alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include temperature control (0–25°C) and inert atmospheres to prevent side reactions. Yields can vary (38–82%) depending on solvent polarity and substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., methyl and ethyl groups at positions 1 and 4). For example, a singlet at δ 3.8 ppm may indicate the N-methyl group .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) and ORTEP-III for graphical representation are standard for resolving bond lengths, angles, and torsional strain .

Q. What are its primary applications in medicinal chemistry research?

This pyrazole derivative serves as a scaffold for developing enzyme inhibitors (e.g., kinase targets) and receptor modulators. Its structural flexibility allows functionalization at the amine group for SAR studies, particularly in antileishmanial or antimalarial drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Dichloromethane is preferred for milder conditions .

- Catalyst use : Base catalysts (e.g., KCO) improve deprotonation efficiency. Microwave-assisted synthesis reduces reaction time from hours to minutes .

- Workflow automation : Platforms like LabMate.AI enable high-throughput screening of reaction parameters (temperature, stoichiometry) to identify optimal conditions .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

Discrepancies in bond angles or unexpected NMR peaks may arise from conformational flexibility or impurities. Strategies include:

- Multi-method validation : Cross-validate X-ray data with DFT calculations (e.g., Gaussian09) to confirm electronic environments .

- Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers in substituents .

Q. What computational approaches predict its biological activity?

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC values for kinase inhibition) .

- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., PfDHFR for antimalarial activity) identifies key interactions, such as π-π stacking with aromatic residues .

Q. How does steric hindrance from the ethyl and methyl groups influence reactivity?

Steric effects at the 1- and 4-positions reduce nucleophilic attack at the amine group. This can be mitigated by:

- Protecting groups : Use Boc or Fmoc to temporarily block reactive sites during functionalization .

- Microwave irradiation : Enhances reaction kinetics under sterically constrained conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.